REACTION_SMILES
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[CH3:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:13][CH3:14].[N+:15](=[O:16])([O-:17])[c:18]1[cH:19][c:20]([C:21](=[O:22])[Cl:23])[cH:24][cH:25][cH:26]1.[NH2:1][c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH2:32]>>[NH:1]([c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1)[C:21]([c:20]1[cH:19][c:18]([N+:15](=[O:16])[O-:17])[cH:26][cH:25][cH:24]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(Nc1cccnc1)c1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |